molecular formula C11H18N2O10 B1681972 Naaxia CAS No. 4910-46-7

Naaxia

Cat. No. B1681972
CAS RN: 4910-46-7
M. Wt: 304.25 g/mol
InChI Key: SEXITTMZKJJBAE-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naaxia is an eye drop solution with an active substance, N-acetyl-aspartyl-glutamate acid (sodium salt), dosed at 4.90 g per 100 ml . It is used in conditions such as Blepharoconjunctivitis and Allergic conjunctivitis .


Molecular Structure Analysis

Naaxia’s active ingredient, Spaglumic acid, has a molecular formula of C11H16N2O8 and a molecular weight of 304.255 g/mol . It is the β-aspartyl isoform of N-Acetyl-l-aspartylglutamate .

Scientific Research Applications

Clinical and Biological Efficacy in Vernal Keratoconjunctivitis

In a study by Leonardi et al. (2007), Naaxia Sine® eye-drops, which contain N-acetyl-aspartyl-glutamate (NAAGA), were compared with levocabastine eye-drops for the treatment of vernal keratoconjunctivitis (VKC). The study found significant reductions in eosinophil cationic protein (ECP) tear concentrations and improvement in total ocular symptom scores in patients treated with NAAGA. Moreover, NAAGA demonstrated better tolerability compared to levocabastine, with fewer occurrences of adverse effects like burning.

Safety And Hazards

Naaxia should be used precisely as recommended by a physician . Adverse events may still happen even at usual prescription dosages . In a study, there were no significant differences between treatment groups in the occurrence of adverse effects, except for burning which was more frequent in the levocabastine group .

Future Directions

While the specific future directions for Naaxia are not detailed in the search results, a study has shown the clinical and biological efficacy of Naaxia in the treatment of vernal keratoconjunctivitis (VKC), suggesting potential future applications .

properties

IUPAC Name

(2S)-2-[[(3S)-3-acetamido-3-carboxypropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCKKCMJTSNWCU-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045385
Record name N-Acetyl-L-aspartyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Spaglumic acid is a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. Mast cell stablizers block the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. Inhibition occurs through inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation.
Record name Spaglumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Acide spaglumique

CAS RN

4910-46-7
Record name Spaglumic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4910-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spaglumic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spaglumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Acetyl-L-aspartyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPAGLUMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81L78B3RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naaxia
Reactant of Route 2
Reactant of Route 2
Naaxia
Reactant of Route 3
Reactant of Route 3
Naaxia
Reactant of Route 4
Reactant of Route 4
Naaxia
Reactant of Route 5
Reactant of Route 5
Naaxia
Reactant of Route 6
Reactant of Route 6
Naaxia

Citations

For This Compound
74
Citations
C Alhouri - new.damascusuniversity.edu.sy
… The study aims to compare the effect of (Naaxia® & Acular®) and (Naaxia® & FML®) in the … were treated with (Naaxia® & Acular®), and 30 patients were treated with (Naaxia® & FML®)…
Number of citations: 4 new.damascusuniversity.edu.sy
P Pouliquen, M Bortolotti, I Fregona… - … & Visual Science, 2006 - iovs.arvojournals.org
Purpose:: To assess the clinical and biological efficacy of preservative–free N–acetyl–aspartyl–glutamate (NAAGA= NAAXIA SINE in ABAK system®) eye drops in the treatment of …
Number of citations: 0 iovs.arvojournals.org
IW PARK, J Lee, HB KIM - Journal of the Korean …, 1988 - pesquisa.bvsalud.org
Twenty-too patients were treated with Naaxia. Of these, 11 patients had vernal conjunctivitis and 8 patients had chronic allergic conjunctivitis. 19 patients (86.4%) achieved beneficial …
Number of citations: 1 pesquisa.bvsalud.org
R Blanco, S Quirce, L Pedraza, ML Díez‐Gömez - Allergy, 1997 - Wiley Online Library
• Naaxia contains the magnesium salt of NAAGA, a naturally occurring dipeptide. It is found … Although patch tests can be carried out with Naaxia eyedrops as is, specific tests with …
Number of citations: 3 onlinelibrary.wiley.com
JM Yanni, LK Weimer, RL Glaser, LS Lang… - International archives of …, 1993 - karger.com
… Lcvocabastine and Naaxia also failed to inhibit the allergic response at the concentrations tested. The (1-agonist albuterol (0.1%) reduced the re sponse by 51% in these experiments (…
Number of citations: 30 karger.com
A Leonardi, D Bremond-Gignac, M Bortolotti… - British journal of …, 2007 - bjo.bmj.com
Aims: This comparative and randomised pilot study assessed the clinical and biological efficacy of Naaxia Sine® eye-drops versus levocabastine eye-drops in the treatment of vernal …
Number of citations: 31 bjo.bmj.com
A Corre, JF Greze, G Mounier, F Lombard… - Journal Francais D' …, 1991 - europepmc.org
A good immediate ocular tolerance of eye-drops is paramount for the patient's compliance, and therefore for the therapeutic success. The tolerance of a new formula of NAAXIA, an anti-…
Number of citations: 1 europepmc.org
MA Althaus, WJ Pichler - Allergy, 1994 - Wiley Online Library
A gel formulation of the antiallergic compound N‐acetyl‐aspartyl glutamic acid (NAAGA) (Rhinaaxia® (R)) has been evaluated in a multicenter, randomized, double‐blind, three‐arm, …
Number of citations: 10 onlinelibrary.wiley.com
P Lapalus, G Moulin, V Bayer… - Current eye …, 1986 - Taylor & Francis
We evaluated the efficacy of N-Acetyl-Aspartyl-Glutamic acid (magnesium salt) (NAAGA) eye-drops in preventing the conjunctival and uveal allergic inflammation induced by reverse …
Number of citations: 18 www.tandfonline.com
MT Ventura, M Viola, F Gaeta, E Di Leo… - Current …, 2006 - ingentaconnect.com
… and eyelid edema several days after beginning treatment with Naaxia™, eye drops containing N-… , and Naaxia™ and its individual components, showing positive results to Naaxia™ and …
Number of citations: 18 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.